Octadecyl laurate Octadecyl laurate
Brand Name: Vulcanchem
CAS No.: 3234-84-2
VCID: VC3773192
InChI: InChI=1S/C30H60O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h3-29H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Molecular Formula: C30H60O2
Molecular Weight: 452.8 g/mol

Octadecyl laurate

CAS No.: 3234-84-2

Cat. No.: VC3773192

Molecular Formula: C30H60O2

Molecular Weight: 452.8 g/mol

* For research use only. Not for human or veterinary use.

Octadecyl laurate - 3234-84-2

Specification

CAS No. 3234-84-2
Molecular Formula C30H60O2
Molecular Weight 452.8 g/mol
IUPAC Name octadecyl dodecanoate
Standard InChI InChI=1S/C30H60O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h3-29H2,1-2H3
Standard InChI Key TZXYSEYEGNHPQI-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Octadecyl laurate, also known as dodecanoic acid octadecyl ester or stearyl laurate, is an ester formed from the reaction between octadecanol (stearyl alcohol) and lauric acid (dodecanoic acid). Its structural composition gives it unique physicochemical properties that determine its functionality across various applications.

Chemical Identifiers and Basic Properties

The compound is classified by several standard identification systems as detailed in the following table:

ParameterValue
CAS Number3234-84-2
Molecular FormulaC₃₀H₆₀O₂
Molecular Weight452.8 g/mol
IUPAC NameOctadecyl dodecanoate
Common SynonymsStearyl laurate, Lauric acid octadecyl ester, Dodecanoic acid octadecyl ester

Physically, octadecyl laurate presents as a waxy solid at room temperature, consistent with many long-chain fatty acid esters . This characteristic makes it particularly useful in formulations requiring structural stability and specific tactile properties.

Molecular Structure and Identification

The molecule features a linear carbon chain structure with an ester linkage. Its structural identification can be described through several chemical notation systems:

Notation SystemIdentifier
SMILESO=C(OCCCCCCCCCCCCCCCCCC)CCCCCCCCCCC
InChIInChI=1S/C30H60O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h3-29H2,1-2H3
Lipid NumberC (18:0/12:0)

The compound's structural characteristics are responsible for its interactions with biological membranes and its functionality in various formulations .

Synthesis and Production

Octadecyl laurate is primarily synthesized through controlled esterification reactions between its constituent components. Understanding its synthesis is important for quality control and production optimization.

Synthetic Pathways

The primary method of synthesizing octadecyl laurate involves the esterification of octadecanol with lauric acid. This process typically employs an acid catalyst such as sulfuric acid under reflux conditions to drive the reaction to completion by removing water formed during the process. The reaction scheme represents a classic Fischer esterification, which is widely used in industrial ester production.

The general reaction can be represented as:

Lauric acid + Octadecanol → Octadecyl laurate + Water

Industrial Production Considerations

Industrial production of octadecyl laurate must account for various factors affecting yield and purity. The compound's commercial production typically involves optimized reaction conditions, careful selection of catalysts, and purification techniques to ensure high-quality output suitable for cosmetic and pharmaceutical applications.

Biological Activities and Mechanisms

The biological properties of octadecyl laurate make it valuable in various applications, particularly those requiring interaction with biological systems.

Antimicrobial Properties

Research indicates that derivatives of dodecanoic acid, including octadecyl laurate, possess antibacterial and antifungal activities. These compounds have demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial properties are likely related to the compound's ability to disrupt microbial cell membranes due to its amphipathic structure.

Biological ActivityEvidence LevelPotential Applications
AntitumorPreliminary studiesCancer treatment adjuvants
Anti-inflammatoryIndicated in researchTopical anti-inflammatory formulations
AntimycobacterialReported activityPotential tuberculosis treatments
AntiviralLimited evidenceViral infection treatments

These potential therapeutic applications arise from the compound's interaction with biological membranes and possible effects on cellular signaling pathways.

Pharmacokinetic Considerations

The compound's extremely high logP value of approximately 115 suggests very high lipophilicity. This property significantly impacts its absorption, distribution, metabolism, and excretion profiles in biological systems. The high lipophilicity would predict:

  • Limited water solubility

  • High affinity for lipid bilayers and tissues

  • Potential for bioaccumulation

  • Restricted transport across aqueous environments

These pharmacokinetic properties must be considered when developing formulations containing octadecyl laurate for biological applications.

Comparison with Similar Compounds

Understanding octadecyl laurate in relation to similar compounds provides valuable context for its applications and properties.

Structural Analogues

Several compounds share structural similarities with octadecyl laurate:

CompoundStructural DifferenceCommon Applications
Cetyl palmitateEster of cetyl alcohol and palmitic acidCosmetics, personal care products
Stearyl stearateEster of stearyl alcohol and stearic acidLubricants, cosmetics
Cetearyl alcoholMixture of cetyl and stearyl alcohols (not an ester)Emulsifier, thickener

These structural analogues often serve similar functions in formulations but offer different performance characteristics based on their specific chemical structures.

Functional Comparisons

In cosmetic emulsifier applications, octadecyl laurate can be compared with other emulsifiers mentioned in patent literature:

Emulsifier TypeRepresentative CompoundsTypical ConcentrationEmulsion Type
Polyglycerol emulsifiersPolyglycerol-10 stearate2-5%Oil-in-water
Lecithin-basedHydrogenated lecithin0.1-20%Oil-in-water, liquid crystal
Fatty alcohol basedStearyl alcohol3-15%Various

Octadecyl laurate fits within the category of fatty acid esters used in these applications, offering specific performance advantages in terms of stability and sensory characteristics .

Current Research and Future Perspectives

Research on octadecyl laurate continues to evolve, with emerging applications and improved understanding of its properties.

Recent Research Findings

Recent patent literature indicates growing interest in the use of compounds like octadecyl laurate in advanced emulsion systems, particularly those forming liquid crystal structures . These advanced formulations offer improved stability and enhanced functionality for cosmetic and pharmaceutical applications.

The compound's biological activities, particularly antimicrobial properties, continue to attract research interest in the context of natural alternatives to synthetic preservatives and antimicrobial agents.

Future Research Directions

Several promising research directions for octadecyl laurate include:

  • Development of targeted drug delivery systems utilizing its lipophilic properties

  • Investigation of its potential as a penetration enhancer in topical formulations

  • Exploration of sustainable and environmentally friendly synthesis methods

  • Application in advanced materials and nanotechnology

These research avenues may expand the utility and applications of octadecyl laurate in coming years.

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